3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole
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Description
3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is a chemical compound with the empirical formula C11H8O2 . Its molecular weight is 172.18 .
Molecular Structure Analysis
The InChI key for 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is HVPGJKMIHQOPDG-UHFFFAOYSA-N . The canonical SMILES representation is CC1=CC(=CN=C1)C2CCCN2 .Physical And Chemical Properties Analysis
The molecular weight of 3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole is 162.23 g/mol . It has a topological polar surface area of 24.9 Ų . The compound has one rotatable bond . The exact mass and monoisotopic mass are both 162.115698455 g/mol .Scientific Research Applications
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Imidazole and its derivatives :
- Application : Imidazole is a nitrogen-containing heterocyclic ring which possesses biological and pharmaceutical importance. It improves pharmacokinetic characteristics of lead molecules and thus is used as a remedy to optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .
- Methods of Application : There are several methods used for the synthesis of imidazole-containing compounds .
- Results or Outcomes : The imidazole derivatives possess extensive spectrum of biological activities such as antibacterial, anticancer, antitubercular, antifungal, analgesic, and anti-HIV activities .
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Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- :
- Application : This compound is a stereoisomer and has been studied for its chemical properties .
- Methods of Application : The 3D structure of this compound can be viewed using Java or Javascript .
- Results or Outcomes : The compound is classified as aromatic due to the presence of a sextet of π-electrons .
-
- Application : PF-543 strongly and selectively inhibits SK1, a sphingosine kinase involved in the growth of cells, including cancer cells .
- Methods of Application : The underlying reason for its not high anticancer effect remains difficult to explain .
- Results or Outcomes : The tail group of PF-543 is being studied for its effects .
properties
IUPAC Name |
3-methyl-5-pyrrolidin-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c1-5-9-7(11-10-5)6-3-2-4-8-6/h6,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVPGJKMIHQOPDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CCCN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50609204 |
Source
|
Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5-(pyrrolidin-2-YL)-1,2,4-oxadiazole | |
CAS RN |
915921-82-3 |
Source
|
Record name | 3-Methyl-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50609204 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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